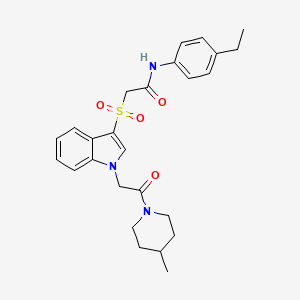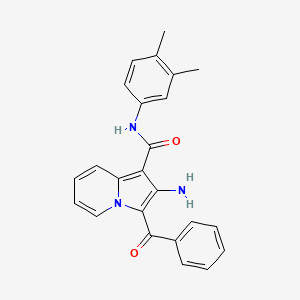![molecular formula C21H18BrN3O6S2 B2360790 Ethyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate CAS No. 893789-10-1](/img/structure/B2360790.png)
Ethyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 5-aryl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles were prepared via Robinson–Gabriel-type intramolecular cyclization reaction of the 2-acylamino ketones with phosphoryl trichloride at reflux .Molecular Structure Analysis
The molecular structure of this compound includes a bromophenyl sulfonyl group, a dihydropyrimidinone group, and an ethyl benzoate group. The exact structure can be determined using spectroscopic techniques such as NMR and MS .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the search results.Scientific Research Applications
Antimicrobial Applications
- Compounds similar to Ethyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate have shown potential as antimicrobial agents. For instance, derivatives of quinazolines, synthesized through a series of reactions involving similar compounds, have demonstrated antibacterial and antifungal activities against organisms like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).
Antioxidant Activity
- Another study synthesized derivatives of pyrimidinone, which exhibited antioxidant properties. This involved a process of condensation and further reactions with aromatic aldehydes, leading to the formation of compounds with significant antioxidant activity (George, Sabitha, Kumar, & Ravi, 2010).
Herbicide Degradation
- The degradation of chlorimuron-ethyl, a compound structurally related to this compound, by Aspergillus niger in soil has been studied. This research is significant for understanding the environmental impact and biodegradation pathways of such herbicides (Sharma, Banerjee, & Choudhury, 2012).
Supramolecular Structures
- Research on hydrogen-bonded supramolecular structures involving similar compounds has been conducted. This involves examining the molecular interactions and structural formations, which are crucial for understanding the properties of these compounds in various applications (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Antitumor Agents
- Some analogues of similar compounds have been synthesized as potential antifolates and evaluated for their antitumor activities. This research is particularly relevant for developing new cancer therapies (Borrell, Teixidó, Martínez-Teipel, Matallana, Copete, Llimargas, & García, 1998).
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O6S2/c1-2-31-20(28)13-3-7-15(8-4-13)24-18(26)12-32-21-23-11-17(19(27)25-21)33(29,30)16-9-5-14(22)6-10-16/h3-11H,2,12H2,1H3,(H,24,26)(H,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBNIWGXZPPYKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-2-(methylsulfanyl)-N-(2-{[(thiophen-3-yl)methyl]sulfanyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2360708.png)
![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2360710.png)
![4-(2,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2360711.png)


![5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2360717.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2360722.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2360724.png)
![3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2360727.png)
![1-[4-(2-Methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2360728.png)
![(E)-N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360729.png)
![6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2360730.png)
